脱氯阿那格雷里德

描述

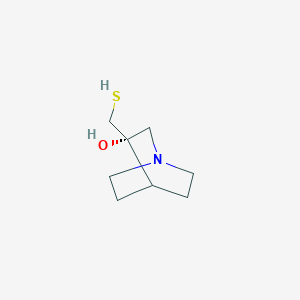

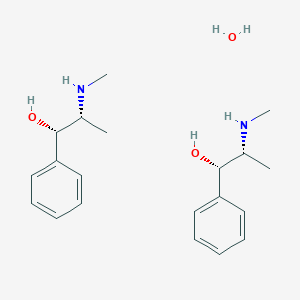

Dechloro Anagrelide is an analogue of Anagrelide, A phosphodiesterase inhibitor with antiplatelet activity. Used as an antithrombocythemic.

科学研究应用

癌症管理

阿那格雷里德是一种成熟的降血小板药物,现已发现它在癌症管理中可作为辅助治疗的新用途 . 人们发现,阿那格雷里德可以阻断癌细胞刺激的血小板形成,并抑制癌细胞向血小板前体迁移 . 这有可能提高多种实体瘤的癌症存活率 .

血小板增多症治疗

阿那格雷里德在美国和欧洲已上市销售20多年,用于治疗血小板增多症 . 血小板增多症是一种以血小板计数极高为特征的疾病,可导致血栓形成(凝血)事件 . 阿那格雷里德降低了这些事件的风险 .

在癌症进展中的作用

研究表明,通常与血液凝固相关的血小板也参与了癌症的进展 . 阿那格雷里德可以在这个过程中的多个点起作用 .

副肿瘤性血小板增多症

作用机制

Target of Action

Dechloro Anagrelide primarily targets platelets . It is used as a platelet-reducing agent to lower dangerously elevated platelet levels, particularly in patients with myeloproliferative neoplasms .

Mode of Action

Dechloro Anagrelide works by inhibiting the maturation of platelets from megakaryocytes . . It is a potent inhibitor of phosphodiesterase-II . It also inhibits PDE-3 and phospholipase A2 .

Biochemical Pathways

Dechloro Anagrelide affects the biochemical pathways related to platelet production. It suppresses transcription factors necessary for the synthesis and maturation of platelet-producing cells . This leads to a decrease in platelet counts . It also interferes with platelet-activating signal pathways and blocks intracellular signaling networks, rearrangements, and fibrinogen receptor activation .

Pharmacokinetics

Dechloro Anagrelide is extensively metabolized, primarily in the liver by cytochrome P450 1A2 (CYP1A2), into two major metabolites: 6,7-dichloro-3-hydroxy-1,5 dihydro-imidazo[2,1-b]quinazolin-2-one (3-hydroxy anagrelide) and 2-amino-5,6-dichloro-3,4,-dihydroquinazoline (RL603) . The pharmacokinetics of Dechloro Anagrelide can be influenced by factors such as food intake . For instance, food has been shown to increase the bioavailability of Anagrelide .

Result of Action

The molecular and cellular effects of Dechloro Anagrelide’s action primarily involve a reduction in platelet counts. This is achieved through a gradual suppression of platelet-producing cells . It may take 7 to 14 days for its administration to be reflected in reduced platelet counts .

Action Environment

The action, efficacy, and stability of Dechloro Anagrelide can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics and thus its action can be affected by factors such as food intake . Furthermore, the drug’s action can also be influenced by the patient’s specific physiological environment, including liver function due to the role of liver enzymes in the drug’s metabolism .

生化分析

Biochemical Properties

Dechloro Anagrelide interacts with various biomolecules in the body. It inhibits platelet function by inhibiting a type 3 phosphodiesterase . This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP), which interferes with platelet-activating signal pathways and blocks signaling networks .

Cellular Effects

Dechloro Anagrelide has significant effects on various types of cells and cellular processes. It rapidly lowers platelet counts . In cell culture, it inhibits the maturation of megakaryocytes, thereby reducing their size and ploidy .

Molecular Mechanism

The mechanism of action of Dechloro Anagrelide involves its interaction with biomolecules at the molecular level. It inhibits platelet function by inhibiting a type 3 phosphodiesterase . This leads to a subsequent increase in cAMP . Dechloro Anagrelide also inhibits the release of arachidonic acid metabolites from human platelets after stimulation with thrombin .

Temporal Effects in Laboratory Settings

The effects of Dechloro Anagrelide change over time in laboratory settings. Due to its short half-life, an increase overshoot is observed about 4 to 8 days after discontinuation of the drug .

Dosage Effects in Animal Models

The effects of Dechloro Anagrelide vary with different dosages in animal models. For instance, oral doses of 1, 2.5, and 10 mg/kg reduced thrombus mass in a biolaser-induced thrombus formation model in the capillary vessels of the ear of a lop-eared rabbit .

Metabolic Pathways

Dechloro Anagrelide is extensively metabolized by the liver into two major metabolites

属性

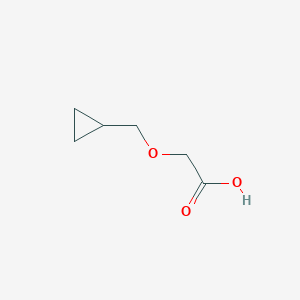

IUPAC Name |

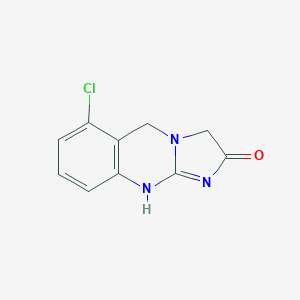

6-chloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-7-2-1-3-8-6(7)4-14-5-9(15)13-10(14)12-8/h1-3H,4-5H2,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUZAPDLTCFPQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2Cl)N=C3N1CC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-methyl-1-(4-methylsulfonylphenyl)-1-oxopropan-2-yl] 2-(cyclopropylmethoxy)acetate](/img/structure/B123746.png)

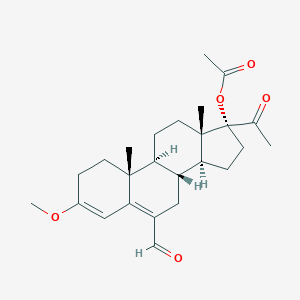

![[(8R,9S,10R,13S,14S,17R)-17-acetyl-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B123747.png)

![2-Methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone](/img/structure/B123755.png)